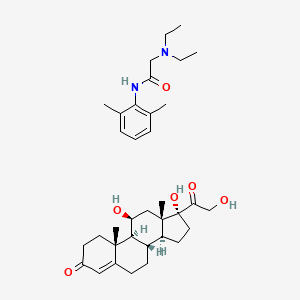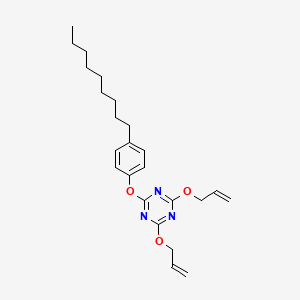![molecular formula C16H25N B12675878 5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine CAS No. 66510-53-0](/img/structure/B12675878.png)
5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is a complex organic compound that belongs to the class of cyclododeca[b]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” typically involves multi-step organic reactions. The process may start with the preparation of a cyclododecane ring, followed by the introduction of a pyridine ring through cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of such complex compounds may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s large, multi-ring structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododeca[b]pyridine: A similar compound with a slightly different structure.
Decahydro-2-methylcyclododeca[b]quinoline: Another related compound with a quinoline ring instead of a pyridine ring.
Uniqueness
“5,6,7,8,9,10,11,12,13,14-Decahydro-2-methylcyclododeca[b]pyridine” is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
66510-53-0 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
2-methyl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine |
InChI |
InChI=1S/C16H25N/c1-14-12-13-15-10-8-6-4-2-3-5-7-9-11-16(15)17-14/h12-13H,2-11H2,1H3 |
Clave InChI |
UOKAAQYLBYQAJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(CCCCCCCCCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


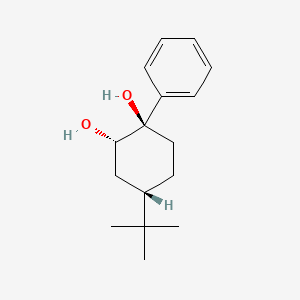
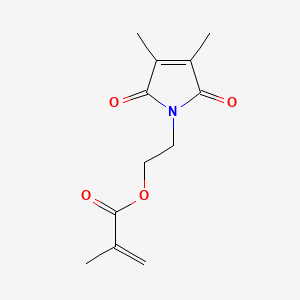
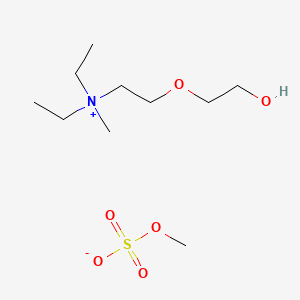

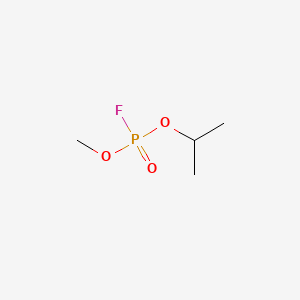

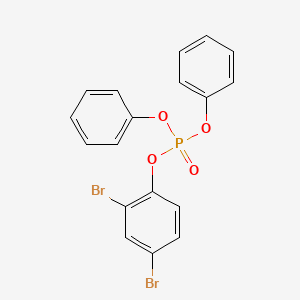

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
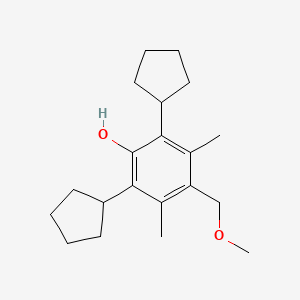
![N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12675853.png)
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
